molecular formula C6H13ClN2O B1523500 N-(azetidin-3-yl)-N-methylacetamide hydrochloride CAS No. 935668-15-8

N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Cat. No. B1523500
M. Wt: 164.63 g/mol
InChI Key: CLRZDNKDFGOBEF-UHFFFAOYSA-N
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Description

“N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride” is a compound with the molecular weight of 180.63 . It’s a powder at room temperature .


Molecular Structure Analysis

The InChI code for “N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride” is 1S/C6H12N2O2.ClH/c1-10-4-6(9)8-5-2-7-3-5;/h5,7H,2-4H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

“N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride” is a powder at room temperature . Its molecular weight is 180.63 .

Scientific Research Applications

Pharmacological Insights and Therapeutic Mechanisms

  • Ketamine and Its Metabolites : A comprehensive review highlighted the therapeutic uses of ketamine, focusing on its analgesic, anti-inflammatory, and antidepressant actions. This research emphasizes the relevance of ketamine's pharmacokinetics, including its metabolism to various metabolites with potential clinical applications (Zanos et al., 2018).

  • Antibacterial Drug Delivery : Studies on β-lactam antibiotics, which share the 2-azetidinone ring structurally related to azetidine, discuss strategies to enhance the performance of these antibiotics against drug-resistant bacteria. This includes the development of β-lactam prodrugs and nanocarrier-based strategies for overcoming bacterial resistance (Abeylath & Turos, 2008).

  • Gene Expression Regulation : Research on 5-Aza-2′-deoxycytidine (Decitabine), a compound affecting DNA methylation, provides insights into how similar compounds might regulate gene expression through mechanisms beyond DNA demethylation, highlighting the complexity of gene expression modulation (Seelan et al., 2018).

properties

IUPAC Name

N-(azetidin-3-yl)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRZDNKDFGOBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693510
Record name N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)-N-methylacetamide hydrochloride

CAS RN

935668-15-8
Record name N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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